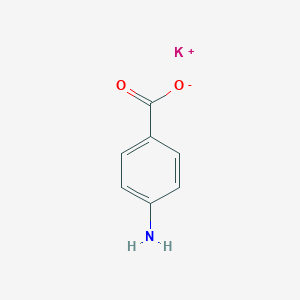
potassium;4-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “potassium;4-aminobenzoate” is a fluoroelastomer polymer known for its excellent resistance to concentrated acids, petroleum-based oils, and hot water. This compound is specifically formulated to exhibit high resistance to compression set, making it a valuable material in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluoroelastomer polymers like potassium;4-aminobenzoate typically involves the polymerization of fluorinated monomers. The process begins with the preparation of monomers such as vinylidene fluoride and hexafluoropropylene. These monomers are then subjected to free-radical polymerization under controlled conditions, often in the presence of initiators like peroxides or azo compounds. The reaction is carried out in a solvent medium, and the temperature and pressure are carefully regulated to achieve the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of fluoroelastomer polymers involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators and solvents. The polymerization process is monitored to ensure consistent quality and performance of the final product. After polymerization, the polymer is precipitated, washed, and dried to obtain the final fluoroelastomer compound. The material is then processed into various forms, such as sheets, rods, or custom-molded parts, depending on the application requirements .
化学反応の分析
Types of Reactions
Fluoroelastomer polymers like potassium;4-aminobenzoate undergo various chemical reactions, including:
Oxidation: Fluoroelastomers are generally resistant to oxidation due to the presence of strong carbon-fluorine bonds.
Reduction: These polymers are stable under reducing conditions and do not readily undergo reduction reactions.
Substitution: Fluoroelastomers can undergo substitution reactions, particularly when exposed to strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid can be used, but the reaction conditions must be carefully controlled to prevent degradation of the polymer.
Reduction: Reducing agents like lithium aluminum hydride are typically not used with fluoroelastomers due to their inherent stability.
Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the polymer chain .
科学的研究の応用
Fluoroelastomer polymers like potassium;4-aminobenzoate have a wide range of scientific research applications, including:
Chemistry: Used as a material for chemical-resistant seals, gaskets, and O-rings in laboratory equipment.
Biology: Employed in the fabrication of biocompatible devices and components due to their inert nature.
Medicine: Utilized in medical devices and implants that require high chemical resistance and stability.
作用機序
The mechanism by which fluoroelastomer polymers exert their effects is primarily based on the strong carbon-fluorine bonds within the polymer chain. These bonds provide exceptional chemical resistance and thermal stability. The molecular targets and pathways involved include the interaction of the polymer with various chemical agents, where the strong carbon-fluorine bonds prevent degradation and maintain the integrity of the material .
類似化合物との比較
Similar Compounds
Compound 8782: Another fluoroelastomer polymer with improved acid resistance compared to potassium;4-aminobenzoate.
Compound 8790: A fluoroelastomer with enhanced thermal stability and resistance to a broader range of chemicals.
Uniqueness
This compound is unique due to its specific formulation for resistance to concentrated acids and its excellent performance in applications requiring high resistance to compression set. While similar compounds like 8782 and 8790 offer improved properties in certain areas, this compound remains a valuable material for applications where its specific resistance characteristics are required .
特性
IUPAC Name |
potassium;4-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKKJVZIFIQOPP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[N'-[4-[[amino(azaniumyl)methylidene]amino]butyl]carbamimidoyl]azanium;sulfate](/img/structure/B7790373.png)
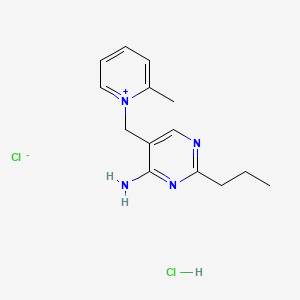

![(4S,6S,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B7790411.png)
![methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B7790414.png)
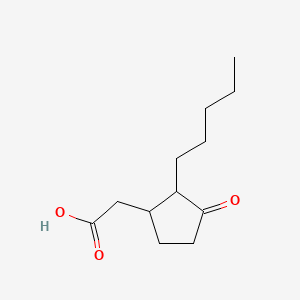
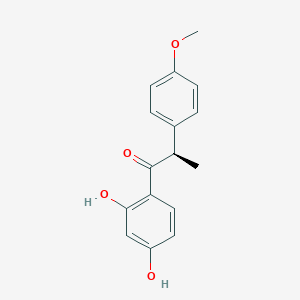
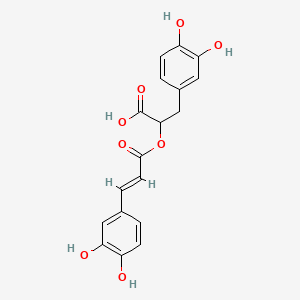
![3,4,5-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one](/img/structure/B7790430.png)
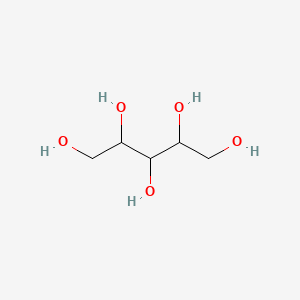
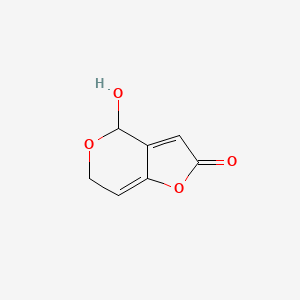

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/structure/B7790451.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B7790462.png)
